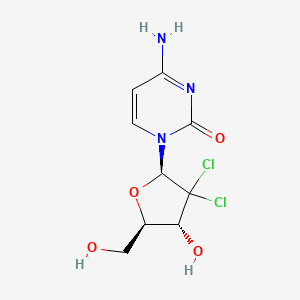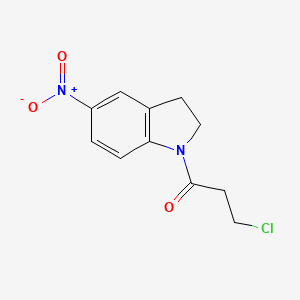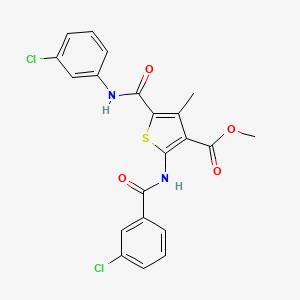
CID 168006802
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 168006802: is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 168006802 involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The general synthetic route includes:
Starting Materials: The synthesis begins with readily available starting materials, which undergo a series of chemical reactions.
Reaction Conditions: These reactions typically require controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Purification: After the reactions, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. This involves:
Batch Processing: Large-scale reactors are used to carry out the reactions under controlled conditions.
Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed, allowing for the constant production of the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
CID 168006802 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Ethanol, dichloromethane, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce carboxylic acids or ketones.
Reduction: Typically yields alcohols or amines.
Substitution: Results in the formation of new functionalized compounds.
Applications De Recherche Scientifique
CID 168006802 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which CID 168006802 exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
CID 123456789: Shares structural similarities but differs in its functional groups.
CID 987654321: Another related compound with distinct biological activities.
Uniqueness
CID 168006802 stands out due to its unique combination of properties, making it particularly valuable for specific applications in research and industry. Its distinct reactivity and biological activity profile set it apart from other similar compounds.
Propriétés
Formule moléculaire |
AlBaCaH2O |
|---|---|
Poids moléculaire |
222.40 g/mol |
InChI |
InChI=1S/Al.Ba.Ca.H2O/h;;;1H2 |
Clé InChI |
BVUAXYOSVIJMQN-UHFFFAOYSA-N |
SMILES canonique |
O.[Al].[Ca].[Ba] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridinecarboxylic acid, 4-(2-chlorophenyl)-6-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-5-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxobutyl]-1,4-dihydro-2-methyl-, methyl ester](/img/structure/B12065503.png)
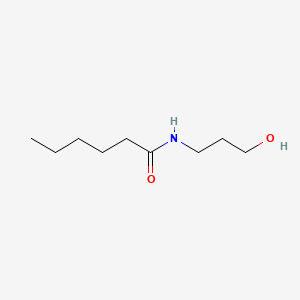

![11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12065513.png)
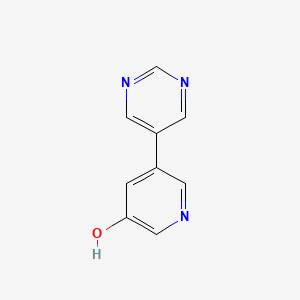
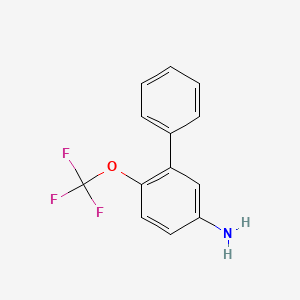
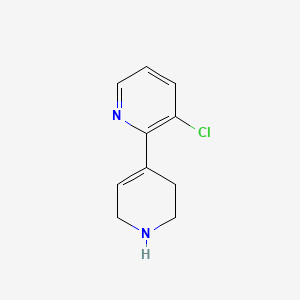
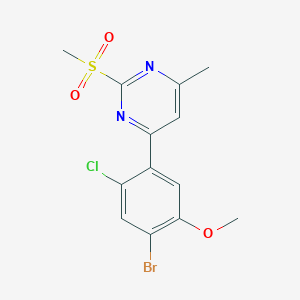

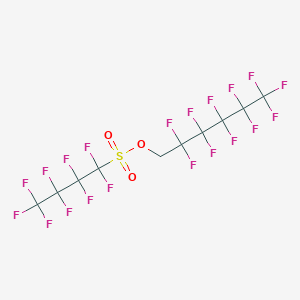
![1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12065558.png)
